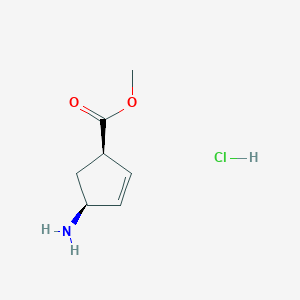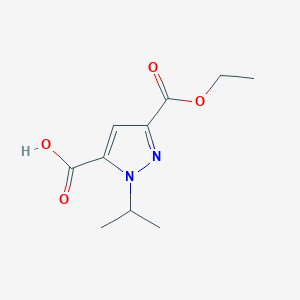
N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide, also known as EPTP, is a sulfonamide derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EPTP is a heterocyclic compound that contains a pyrimidine ring with two methyl groups and a sulfonamide group attached to it.
Mecanismo De Acción
The mechanism of action of N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide is not fully understood. However, it has been reported to inhibit the activity of carbonic anhydrase IX (CA IX), which is overexpressed in various tumors. CA IX is involved in the regulation of pH in tumor cells and is considered a potential target for cancer therapy. N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has also been reported to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the regulation of neurotransmitters in the brain. Inhibition of AChE activity is considered a potential therapeutic strategy for Alzheimer's disease.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has been reported to exhibit various biochemical and physiological effects. It has been shown to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines in vitro. N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has also been reported to induce cell cycle arrest and apoptosis in various cancer cell lines. In addition, N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has been shown to inhibit the growth and biofilm formation of various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent biological activities at low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has not been extensively studied for its toxicity and pharmacokinetics, which can limit its potential for clinical use.
Direcciones Futuras
There are several future directions for the study of N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide. One potential direction is to investigate the potential of N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide as a therapeutic agent for Alzheimer's disease. Another potential direction is to explore the use of N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide as a diagnostic agent for cancer. In addition, further studies are needed to elucidate the mechanism of action of N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide and to investigate its potential toxicity and pharmacokinetics.
Métodos De Síntesis
N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide can be synthesized using a multi-step process involving the reaction of 2-ethylphenylamine with acetic anhydride and then with thiourea to obtain the intermediate product. The intermediate product is then reacted with 3,4,5-trimethylpyridine-2-sulfonyl chloride to obtain the final product, N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide. The yield of N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide obtained through this synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases. It has been reported to exhibit potent antitumor, anti-inflammatory, and antimicrobial activities. N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide has also been studied for its potential use as a diagnostic agent for cancer and as a therapeutic agent for Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-5-11-8-6-7-9-12(11)16-23(21,22)13-10(2)17(3)15(20)18(4)14(13)19/h6-9,16H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBISZWUXVAGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=C(N(C(=O)N(C2=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1,3,4-trimethyl-2,6-dioxopyrimidine-5-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665364.png)


![(2E,NZ)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2665371.png)

![1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride](/img/no-structure.png)


![ethyl 6-amino-5-cyano-2-{[(3-cyano-6-phenylpyridin-2-yl)sulfanyl]methyl}-4-(pyridin-3-yl)-4H-pyran-3-carboxylate](/img/structure/B2665378.png)

![4-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2665381.png)

![1-Benzyl-3-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2665386.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(2-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2665387.png)